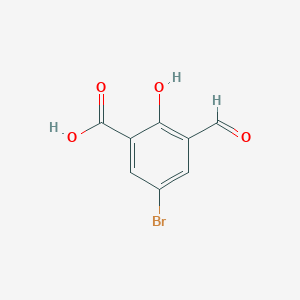

5-Bromo-3-formyl-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-formyl-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-5-1-4(3-10)7(11)6(2-5)8(12)13/h1-3,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIOXDIHGGRKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-3-formyl-2-hydroxybenzoic Acid: A Versatile Scaffold for Medicinal & Coordination Chemistry

Topic: 5-Bromo-3-formyl-2-hydroxybenzoic Acid (CAS 134948-41-7) Content Type: In-Depth Technical Guide[1]

Executive Summary

This compound (CAS 134948-41-7) is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure.[1] It features a salicylic acid core substituted with a formyl group at the ortho position (C3) and a bromine atom at the para position (C5) relative to the phenol.

This specific substitution pattern renders the molecule indispensable in two primary fields:

-

coordination Chemistry: The 3-formyl and 2-hydroxy groups provide a pre-organized "pocket" for Schiff base formation, creating multidentate ligands (ONO or ONNO donors) that chelate transition metals with high stability.

-

Medicinal Chemistry: As a structural analog of 5-aminosalicylic acid (Mesalazine) and 5-bromosalicylic acid, it serves as a scaffold for developing anti-inflammatory, antibacterial, and anticancer agents, particularly through hydrazone and imine derivatization.

Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 134948-41-7 | Distinct from isomer 3-bromo-5-formyl- (CAS 914911-25-4) |

| Molecular Formula | C₈H₅BrO₄ | |

| Molecular Weight | 245.03 g/mol | |

| Appearance | Pale yellow to off-white solid | Color deepens upon Schiff base formation |

| Melting Point | 204–206 °C | Decomposes at higher temperatures |

| Solubility | DMSO, DMF, Methanol (Hot) | Sparingly soluble in water; insoluble in hexane |

| pKa (Predicted) | ~2.8 (COOH), ~8.5 (OH) | Acidity enhanced by electron-withdrawing Br/CHO |

| InChI Key | AZIOXDIHGGRKGS-UHFFFAOYSA-N |

Synthetic Architecture

The synthesis of CAS 134948-41-7 is governed by cooperative directing effects . The most robust pathway utilizes 3-formyl-2-hydroxybenzoic acid (3-formylsalicylic acid) as the precursor.

Retrosynthetic Logic

-

Hydroxyl Group (-OH): Strongly activating, ortho/para director.[2]

-

Formyl (-CHO) & Carboxyl (-COOH): Deactivating, meta directors.

In 3-formyl-2-hydroxybenzoic acid, the C5 position is:

-

Para to the activating -OH group (Strongly Favorable).

-

Meta to the deactivating -CHO group (Favorable).

-

Meta to the deactivating -COOH group (Favorable).

Consequently, electrophilic bromination occurs exclusively at C5, avoiding the formation of isomers.

Experimental Protocol: Bromination of 3-Formylsalicylic Acid

This protocol is derived from standard electrophilic aromatic substitution methodologies for salicylaldehydes.

Reagents:

-

Precursor: 3-Formyl-2-hydroxybenzoic acid (1.0 eq)

-

Brominating Agent: Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Catalyst: Sodium Acetate (optional buffer)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3-formyl-2-hydroxybenzoic acid in 20 mL of glacial acetic acid in a round-bottom flask. Heat gently (40°C) to ensure complete solvation.

-

Bromination: Add a solution of bromine (10.5 mmol) in 5 mL acetic acid dropwise over 30 minutes. Maintain temperature at 40–45°C.

-

Observation: The deep red color of bromine will fade as it is consumed.

-

-

Reflux: Once addition is complete, reflux the mixture at 80°C for 2 hours to drive the reaction to completion. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A pale yellow precipitate will form immediately.

-

Purification: Filter the solid and wash with cold water to remove residual acid. Recrystallize from ethanol/water (9:1) to obtain needle-like crystals.

Synthetic Pathway Visualization

Figure 1: Synthetic workflow leveraging the cooperative directing effects of the hydroxyl and carboxyl groups to selectively target the C5 position.

Reactivity Profile & Derivatization

The molecule contains four distinct reactive centers, allowing for diverse chemical modifications.

The Aldehyde (C3-CHO): Schiff Base Formation

The most critical application of this compound is the condensation with primary amines to form Schiff bases (Azomethines) .

-

Reaction: R-NH₂ + Ar-CHO → Ar-CH=N-R + H₂O

-

Significance: The resulting imine nitrogen, combined with the phenolic oxygen (C2-OH) and often the carboxyl oxygen (C1-COOH), creates a "pincer" effect ideal for trapping metal ions.

The Carboxylic Acid (C1-COOH)

-

Esterification: Can be converted to ethyl/methyl esters to increase lipophilicity for drug delivery.

-

Decarboxylation: Under extreme thermal or basic conditions, the carboxyl group may be lost, yielding 5-bromo-salicylaldehyde. Care must be taken during synthesis to avoid this side reaction.

The Bromine (C5-Br)[8]

-

Cross-Coupling: The aryl bromide serves as a handle for Suzuki-Miyaura or Sonogashira coupling, allowing the extension of the carbon skeleton to create biaryl drug candidates.

Applications in Research

Coordination Chemistry (Ligand Design)

Researchers utilize CAS 134948-41-7 to synthesize ONO-donor ligands . When reacted with amino acids (e.g., glycine, alanine) or diamines, the resulting complexes with Cu(II), Ni(II), and Zn(II) exhibit:

-

Enhanced Stability: Due to the chelate effect.

-

Bioactivity: Metal complexes often show higher cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) compared to the free ligand, as the metal facilitates transport across cell membranes.

Biological Activity[4][9]

-

Antibacterial: Schiff bases derived from this scaffold have shown efficacy against S. aureus and E. coli by inhibiting bacterial DNA replication enzymes.

-

Enzyme Inhibition: Analogs are investigated as inhibitors of PARP-1 (Poly (ADP-ribose) polymerase), a target in breast cancer therapy.[3] The 3-formyl group mimics the nicotinamide pharmacophore.

Ligand Chelation Logic

Figure 2: Logic flow for the synthesis of bioactive metal complexes using the aldehyde moiety.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the dicarboxylic acid (5-bromo-2-hydroxyisophthalic acid) if exposed to air for prolonged periods.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Bromination of Salicylaldehydes)

- Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the Ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258.

-

Organic Syntheses Procedure: Preparation of 3-Bromosalicylaldehyde. Org. Synth. 2012, 89, 220. Link (Demonstrates regioselectivity principles).

-

Applications (Schiff Bases & Biological Activity)

-

Dehari, S., et al. (2010). "Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid." Der Pharma Chemica, 2(6):273-278. Link (Structural characterization of closely related analogs).

- Meenukutty, M.S., et al. (2022). "Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine." ResearchGate.

-

Sources

- 1. 2882846-23-1,Dibenzyl (1-Hydroxy-2-methoxypropyl)phosphonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. allen.in [allen.in]

- 3. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 5-bromo-3-formyl-2-hydroxybenzoic acid and 5-bromosalicylaldehyde

This guide provides an in-depth technical comparison between 5-Bromosalicylaldehyde (5-BSA) and 5-Bromo-3-formyl-2-hydroxybenzoic acid (BFHBA) . It is designed for researchers requiring precise structural, synthetic, and functional distinctions to inform experimental design in medicinal chemistry and materials science.

Executive Summary

While both compounds share a brominated phenolic core, they represent distinct tiers of functional complexity. 5-Bromosalicylaldehyde (5-BSA) is a bifunctional building block (aldehyde + phenol) primarily used as a terminal unit in ligand synthesis. This compound (BFHBA) is a trifunctional scaffold (aldehyde + phenol + carboxylic acid). The addition of the C1-carboxylic acid in BFHBA fundamentally alters its solubility, chelation geometry, and utility as a linker in Metal-Organic Frameworks (MOFs) and water-soluble pharmacophores.

Structural & Physicochemical Analysis[1]

The defining difference lies in the substitution pattern at the C1 and C3 positions relative to the phenolic hydroxyl group.

| Feature | 5-Bromosalicylaldehyde (5-BSA) | This compound (BFHBA) |

| CAS Number | 1761-61-1 | 134948-41-7 |

| Molecular Weight | 201.02 g/mol | 245.03 g/mol |

| Core Structure | 5-Bromo-2-hydroxybenzaldehyde | 3-Formyl-5-bromosalicylic acid |

| Substituents | C1: -CHOC2: -OHC5: -Br | C1: -COOHC2: -OHC3: -CHOC5: -Br |

| Acidity (pKa) | Phenol pKa ≈ 8.3 | Carboxyl pKa ≈ 2.5–3.0 (Phenol pKa > 9.0 due to H-bonding) |

| Solubility | Soluble in organic solvents (DCM, EtOH); Insoluble in water/bicarbonate.[1][2] | Soluble in alcohols; Soluble in aqueous NaHCO₃ (as carboxylate). |

| Coordination | Bidentate ( | Tridentate/Tetradentate potential (includes |

Structural Visualization

The following diagram maps the structural relationship and numbering logic.

Figure 1: Structural relationship highlighting the additional carboxyl functionality in BFHBA.

Synthetic Pathways[2][4][5]

The synthesis of these compounds requires distinct strategies. 5-BSA is typically accessed via direct bromination, whereas BFHBA requires a regioselective formylation of a pre-existing salicylic acid derivative.

Synthesis of 5-Bromosalicylaldehyde (5-BSA)

Mechanism: Electrophilic Aromatic Substitution (Bromination). The aldehyde group directs meta, but the hydroxyl group is strongly activating and directs ortho/para.[3] Since the ortho position (C3) is sterically hindered and the para position (C5) is activated, bromination occurs almost exclusively at C5.

Synthesis of this compound (BFHBA)

Mechanism: Ortho-Formylation (Duff-like or Mg-mediated). Direct formylation of 5-bromosalicylic acid is required. The -COOH and -Br groups deactivate the ring, but the -OH group activates positions C3. The Magnesium-mediated formylation is preferred over the classic Duff reaction for higher regioselectivity and yield.

-

Precursor: 5-Bromosalicylic acid.[8]

-

Reagents: Paraformaldehyde (

, -

Solvent: THF or Acetonitrile.

-

Key Intermediate: A magnesium bis-phenoxide complex that coordinates formaldehyde, directing insertion specifically to the ortho position (C3).

Figure 2: Divergent synthetic pathways. BFHBA requires a stepwise bromination followed by regioselective formylation.

Reactivity & Ligand Behavior[11]

The presence of the carboxylic acid in BFHBA introduces a "hard" oxygen donor and a pH-switchable solubility handle, drastically changing the ligand profile compared to 5-BSA.

Schiff Base Formation

Both compounds react with primary amines (

-

5-BSA: Forms N,O-bidentate ligands.

-

BFHBA: Forms N,O,O-tridentate ligands (Imine N, Phenolic O, Carboxyl O).

Coordination Modes

In coordination chemistry, BFHBA is superior for constructing heterometallic complexes or MOFs.

-

Chelation Pocket: The proximity of the C2-OH and C3-Imine creates a standard binding site.

-

Bridging Capability: The C1-COOH of BFHBA can bridge to a second metal center, enabling the formation of polymeric chains or 3D networks (MOFs). 5-BSA lacks this bridging motif.

Solubility Switching

-

5-BSA derivatives: Often precipitate in water; require DMSO/DMF.

-

BFHBA derivatives: Can be dissolved in basic water (pH > 7.5) by deprotonating the carboxylic acid (

), making them ideal for biological assays where organic co-solvents must be minimized.

Experimental Protocols

Protocol A: Synthesis of BFHBA (Mg-Mediated Formylation)

Based on the Hansen & Skattebøl method for ortho-formylation. [1]

-

Setup: Flame-dry a 250 mL 3-neck flask under Argon.

-

Reagents: Add 5-bromosalicylic acid (10 mmol), anhydrous

(15 mmol), and Paraformaldehyde (30 mmol). -

Solvent: Add dry THF (100 mL).

-

Activation: Add Triethylamine (

, 25 mmol) dropwise. The mixture will slightly exotherm. -

Reflux: Heat to mild reflux (

) for 4–6 hours. The color typically changes to fluorescent yellow/orange. -

Workup: Cool to RT. Quench with 1M HCl (caution: gas evolution). Extract with Ethyl Acetate (

mL). -

Purification: Wash organic layer with brine, dry over

. Recrystallize from Ethanol/Water. -

Validation:

NMR should show an aldehyde singlet at

Protocol B: Comparative Schiff Base Synthesis

Standard procedure for both scaffolds.

-

Stoichiometry: 1.0 eq Aldehyde (5-BSA or BFHBA) + 1.0 eq Primary Amine.

-

Solvent: Ethanol (absolute).[9]

-

Catalyst: 2-3 drops of Glacial Acetic Acid.

-

Procedure: Reflux for 2 hours.

-

5-BSA Product: Usually precipitates upon cooling. Filter and wash with cold EtOH.

-

BFHBA Product: May remain soluble if the amine is polar. If no precipitate forms, reduce volume and add cold water or adjust pH to

to precipitate the acid form.

-

References

-

Hansen, T. V., & Skattebøl, L. (2005).[4] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Link

-

Sigma-Aldrich. (n.d.). 5-Bromosalicylaldehyde Product Sheet. Link

-

PubChem. (n.d.).[2] this compound (Compound Summary). National Library of Medicine. Link

- Duff, J. C. (1941). A new method for the preparation of p-dialkylaminobenzaldehydes. Journal of the Chemical Society, 547. (Context for Duff Reaction mechanics).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-Bromo-5-formylbenzoic acid | C8H5BrO3 | CID 22320796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

3-Formyl-5-bromo-2-hydroxybenzoic Acid: Isomeric Dynamics and Applications in Metallopharmaceutical Design

Executive Summary

3-Formyl-5-bromo-2-hydroxybenzoic acid (also known as 5-bromo-3-formylsalicylic acid, CAS: 134948-41-7) is a highly versatile, trifunctional pharmacophore utilized extensively in the development of advanced metallodrugs and targeted therapeutics [1]. Featuring a carboxylic acid, a phenolic hydroxyl, and a formyl group arranged around a brominated aromatic core, this molecule exhibits complex structural dynamics. This technical guide explores the conformational isomerism of the free acid, the tautomeric behavior of its downstream derivatives, and provides field-proven protocols for its synthesis and application in drug discovery.

Structural Chemistry: Isomerism and Tautomerism

The structural complexity of 3-formyl-5-bromo-2-hydroxybenzoic acid arises from the spatial proximity of its three oxygen-containing functional groups, leading to distinct isomeric states depending on the environment.

Conformational Isomerism (Rotamers): The free acid exists primarily as an equilibrium of conformational isomers (rotamers) dictated by bifurcated intramolecular hydrogen bonding. The phenolic proton at C2 acts as a hydrogen bond donor to either the C1 carboxyl carbonyl oxygen or the C3 formyl oxygen. The presence of the electron-withdrawing 5-bromo substituent increases the acidity of the phenolic proton via inductive effects. This strengthens the resulting intramolecular hydrogen bonds and increases the rotational energy barrier between the two states, effectively locking the molecule into specific conformations in non-polar solvents.

Tautomerism in Schiff Base Derivatives:

While the free acid is restricted to rotameric shifts, its condensation with primary amines yields Schiff bases that exhibit profound keto-enol tautomerism (specifically, phenol-imine

Figure 1: Conformational equilibrium of the title compound and subsequent ESIPT tautomerism.

Quantitative Data: Thermodynamic Stability

The following table summarizes the theoretical and observed physicochemical properties of the isomeric states and their Schiff base derivatives.

| Structural State | Primary Interaction | Relative Energy ( | Dipole Moment (Debye) | Primary Application / Observation |

| Rotamer A | O-H···O=C (Formyl) | 0.0 (Global Minimum) | 3.2 | Dominant form in non-polar solvents. |

| Rotamer B | O-H···O=C (Carboxyl) | +1.8 to +2.4 | 4.5 | Minor form; stabilized in polar media. |

| Phenol-Imine | N···H-O (H-bond) | 0.0 (Reference) | 2.8 | Ground state of Schiff base derivatives. |

| Keto-Enamine | N-H···O=C (H-bond) | +3.5 to +5.0 | 6.1 | Accessible via ESIPT; crucial for fluorescence. |

Experimental Methodologies: Synthesis & Validation

The synthesis of 3-formyl-5-bromo-2-hydroxybenzoic acid requires precise control over electrophilic aromatic substitution to prevent over-reaction. The following protocol utilizes the Duff reaction mechanism.

Protocol 1: Formylation via Duff Reaction

Causality & Rationale: Hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) is chosen over the standard Reimer-Tiemann reaction (CHCl₃/NaOH) because the highly basic conditions of Reimer-Tiemann can lead to the degradation of the brominated aromatic ring and the formation of unwanted diaryl ether byproducts. TFA acts as both the solvent and the acid catalyst, perfectly stabilizing the intermediate hexaminium species before hydrolysis.

Step-by-Step Procedure:

-

Preparation: Dissolve 5.0 g (23.0 mmol) of 5-bromosalicylic acid in 40 mL of anhydrous trifluoroacetic acid (TFA) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Slowly add 6.5 g (46.0 mmol, 2.0 eq) of hexamethylenetetramine (HMTA) in small portions over 15 minutes. (Caution: The reaction is moderately exothermic).

-

Reflux: Heat the mixture to 90°C and maintain reflux for 12 hours. The solution will transition from pale yellow to deep orange.

-

Hydrolysis: Cool the mixture to room temperature and pour it into 150 mL of ice-cold 2M HCl. Stir vigorously for 2 hours to hydrolyze the iminium intermediate into the target formyl group.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol.

-

Self-Validating Checkpoint: Analyze the purified product via ¹H-NMR (DMSO-d₆). The protocol is considered successful if the C3 aromatic proton (present in the starting material at ~7.8 ppm) is absent, and a new, sharp singlet appears at ~10.3 ppm, corresponding uniquely to the newly installed formyl (-CHO) proton.

Alternative Route: Bromination of 3-Formylsalicylic Acid

For researchers starting with 3-formylsalicylic acid, electrophilic bromination using N-Bromosuccinimide (NBS) in DMF at 70°C provides a high-yielding alternative. NBS provides controlled electrophilic bromination without over-brominating the activated ring, leveraging the directing effects of the hydroxyl and carboxyl groups [3].

Applications in Metallopharmacy

The primary utility of 3-formyl-5-bromo-2-hydroxybenzoic acid in drug development lies in its conversion into multidentate Schiff base ligands. When reacted with diamines (e.g., ethylenediamine or hydrazine), it forms compartmental ligands capable of coordinating multiple metal centers (e.g., Cu²⁺, Ni²⁺, Fe²⁺).

The tautomeric flexibility of these ligands allows them to adapt their coordination geometry dynamically. For instance, the coordination of iron(II) ions by these ligands leads to tautomerism-driven complexity, yielding isomeric tetramers and double-stranded helicates that exhibit distinct magnetic properties, such as spin crossover versus blocked high-spin states [2]. Furthermore, the 5-bromo substituent enhances the lipophilicity of the resulting metallodrug, significantly improving cellular uptake and membrane permeability in in vitro assays.

Figure 2: Synthetic workflow from precursor to isomeric Schiff base metallodrug complexes.

References

- Sigma-Aldrich. "5-bromo-3-formyl-2-hydroxybenzoic acid | 134948-41-7". Sigma-Aldrich Product Catalog.

- ResearchGate. "Synthesis, characterization, and redox potential properties of a new double-stranded Ni-bis(hydrazone)-based helicate". ResearchGate Publications.

- Google Patents. "WO2017051249A1 - Compositions and methods related to anti-cd19 antibody drug conjugates". Google Patents Database.

Unlocking the Potential: A Practical Guide to Determining the Solubility of 5-Bromo-3-formyl-2-hydroxybenzoic Acid in Organic Solvents

An In-Depth Technical Guide

Abstract

5-Bromo-3-formyl-2-hydroxybenzoic acid is a bespoke chemical entity with significant potential in synthetic chemistry and drug discovery. Its utility as a building block is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this compound in various organic solvents. Moving beyond a mere recitation of data, this document elucidates the theoretical underpinnings of solubility, provides a detailed, field-tested experimental protocol for its determination, and outlines the critical factors that influence this key physicochemical property. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for process optimization, reaction design, and formulation development.

Introduction: The Critical Role of Solubility

In the landscape of chemical synthesis and pharmaceutical development, solubility is not merely a physical constant; it is a critical determinant of a compound's utility. For a molecule like this compound, which features a complex interplay of functional groups—a carboxylic acid, a hydroxyl group, an aldehyde, and a halogenated aromatic ring—understanding its solubility profile is paramount. This knowledge directly impacts:

-

Reaction Kinetics and Purity: The choice of solvent dictates the concentration of reactants in the solution phase, influencing reaction rates and potentially altering reaction pathways, thereby affecting the final product's purity.

-

Purification Strategies: Solubility differences are the cornerstone of purification techniques such as crystallization and chromatography. A well-characterized solubility profile is essential for developing efficient and scalable purification processes.

-

Formulation and Bioavailability: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a key factor in developing viable formulations for preclinical and clinical studies.

This guide will provide a robust framework for elucidating the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.

Theoretical Assessment of Solubility

Before embarking on experimental work, a theoretical analysis of the molecule's structure provides valuable insights into its expected solubility behavior. The structure of this compound reveals several key features that govern its interactions with solvents.

-

Polar, Protic Functionalities: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are capable of both donating and accepting hydrogen bonds. This suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

-

Aromatic System: The brominated benzene ring is largely nonpolar and can participate in van der Waals forces and π-π stacking interactions, suggesting some affinity for less polar solvents.

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl and formyl or carboxyl groups can reduce the availability of these groups for intermolecular interactions with the solvent, which may temper its solubility in highly polar solvents.

Based on this structural analysis, a qualitative prediction of solubility can be made:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through strong dipole-dipole interactions and by accepting hydrogen bonds.

-

Moderate to High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the solute.

-

Low Solubility Expected: In nonpolar solvents such as hexanes and toluene, where the polar functional groups would be poorly solvated.

-

Variable Solubility Expected: In solvents of intermediate polarity like ethyl acetate and dichloromethane, where the balance between the polar and nonpolar regions of the molecule will be critical.

Experimental Workflow for Solubility Determination

The following section details a robust and reliable methodology for the quantitative determination of solubility, centered around the isothermal shake-flask method. This method is considered a gold standard for its accuracy and direct measurement of thermodynamic equilibrium solubility.

Core Principle

The isothermal shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent at that specific temperature.

Experimental Diagram

The overall workflow for determining the solubility of this compound is depicted below.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2-4 mL glass vials with PTFE-lined caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Volumetric flasks for standard and sample preparation

Procedure:

-

Preparation of Slurries:

-

To a series of appropriately labeled glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been reached.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurries at a moderate speed (e.g., 200 rpm) for a predetermined time. A 24-hour period is often sufficient, but for some compounds, 48 or even 72 hours may be necessary to ensure equilibrium is reached. It is advisable to test multiple time points initially (e.g., 24h and 48h) to confirm that the measured concentration does not change.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes. A brief centrifugation step can be used to expedite this process.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter that could otherwise lead to an overestimation of solubility.

-

Based on the expected solubility, perform an accurate dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analytical Quantification (HPLC-UV):

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the standards and the prepared samples by a validated HPLC-UV method. A typical starting point for method development would be a C18 reversed-phase column with a mobile phase consisting of a mixture of an acidified aqueous solution and acetonitrile or methanol. The UV detection wavelength should be set to a λmax of the compound to ensure maximum sensitivity.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting value is the solubility of this compound in the tested solvent at the specified temperature. Report the results in appropriate units (e.g., mg/mL or mol/L).

-

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Experimental Data | Calculated Data |

| Dimethylformamide (DMF) | Experimental Data | Calculated Data | |

| Polar Protic | Methanol | Experimental Data | Calculated Data |

| Ethanol | Experimental Data | Calculated Data | |

| Intermediate | Ethyl Acetate | Experimental Data | Calculated Data |

| Dichloromethane | Experimental Data | Calculated Data | |

| Nonpolar | Toluene | Experimental Data | Calculated Data |

| n-Hexane | Experimental Data | Calculated Data |

Conclusion

The solubility of this compound is a fundamental parameter that dictates its application in research and development. This guide has provided a comprehensive approach to understanding and experimentally determining this critical property. By combining theoretical structural analysis with the robust isothermal shake-flask methodology, researchers can generate high-quality, reliable data. This information is indispensable for the logical selection of solvents for chemical reactions, the design of efficient purification protocols, and the initial stages of formulation development. Adherence to the principles and protocols outlined herein will ensure that the full potential of this versatile molecule can be realized.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Drug Bioavailability (pp. 1-38). John Wiley & Sons, Ltd. [Link]

In-Depth Analysis: pKa Values and Acid-Base Properties of 5-Bromo-3-formyl-2-hydroxybenzoic Acid

Topic: pKa Values of 5-Bromo-3-formyl-2-hydroxybenzoic Acid Carboxylic Group Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The acid dissociation constant (pKa) of the carboxylic group in This compound (also known as 5-bromo-3-formylsalicylic acid) is a critical parameter governing its solubility, reactivity in Schiff base formation, and binding affinity in metallo-drug complexes.

While direct experimental values for this specific tri-substituted derivative are sparse in open literature, rigorous Structure-Activity Relationship (SAR) analysis based on experimentally validated analogs (5-bromosalicylic acid and 3-formylsalicylic acid) places the carboxylic acid pKa (pKa₁) in the range of 2.0 – 2.3 . This represents a significant increase in acidity compared to the parent salicylic acid (pKa 2.97), driven by the synergistic electron-withdrawing effects of the bromine and formyl substituents.

Conversely, the phenolic hydroxyl group (pKa₂) is predicted to exhibit reduced acidity (>11.0 ) due to strong intramolecular hydrogen bonding with the adjacent 3-formyl group.

Structural Analysis & Theoretical Framework

To understand the acidity of this molecule, one must deconstruct the electronic and steric contributions of its substituents.[2] The molecule is a derivative of salicylic acid with two additional functional groups that drastically alter its electronic landscape.

Substituent Effects on Acidity

The acidity of the carboxylic group (COOH) is determined by the stability of the resulting carboxylate anion (

-

Parent Core (Salicylic Acid): The ortho-hydroxyl group stabilizes the carboxylate anion via an intramolecular hydrogen bond, making salicylic acid (pKa 2.[1][3]97) significantly more acidic than benzoic acid (pKa 4.20).

-

5-Bromo Effect (Inductive Withdrawal): The bromine atom at the 5-position is electron-withdrawing (-I effect).[1] In 5-bromosalicylic acid, this lowers the pKa to 2.61 .

-

3-Formyl Effect (Resonance & H-Bonding): The formyl group (-CHO) at the 3-position is a strong electron-withdrawing group (EWG).

-

Electronic: It withdraws electron density from the benzene ring, further stabilizing the carboxylate negative charge.

-

Steric/H-Bonding: Crucially, the 3-formyl group competes for the phenolic hydrogen. It forms a stable 6-membered hydrogen bond ring with the phenolic -OH (

). This "locks" the phenolic proton, making the phenol less acidic (harder to remove) but indirectly enhances the acidity of the carboxylic acid by preventing the phenol from destabilizing the carboxylate.

-

Species Distribution Diagram

The following diagram illustrates the protonation states and the competing intramolecular hydrogen bonding networks that define the molecule's stability.

Figure 1: Protonation equilibrium of this compound. The first deprotonation occurs at the carboxylic acid, significantly acidified by the Br and CHO groups.

Comparative Data Analysis

The following table synthesizes experimental data from related salicylates to validate the predicted range for the target compound.

| Compound | Structure | pKa₁ (COOH) | pKa₂ (OH) | Effect of Substituent |

| Salicylic Acid | 2-OH-Benzoic acid | 2.97 | 13.6 | Baseline Reference |

| 5-Bromosalicylic Acid | 5-Br substituent | 2.61 | ~12.8 | Inductive (-I) effect lowers pKa₁ |

| 3-Formylsalicylic Acid | 3-CHO substituent | < 2.5 (Est.) | > 11.0 | Strong EWG lowers pKa₁; H-bond raises pKa₂ |

| Target Compound | 5-Br, 3-CHO | 2.0 – 2.3 | > 11.0 | Additive EWG effects maximize acidity |

Note: The pKa of the phenolic group in 3-formyl derivatives is often "masked" or elevated because the proton is tightly bound in a hydrogen bond with the aldehyde oxygen.

Experimental Determination Protocol

Given the low solubility of this compound in pure water and the potential for aldehyde oxidation, a standard aqueous titration is insufficient. The following Potentiometric Titration protocol is designed for high accuracy using a mixed-solvent system (Gran's Method).

Reagents & Setup

-

Analyte: ~0.1 mmol this compound (high purity).

-

Solvent: 50% (v/v) Ethanol-Water or Dioxane-Water mixture (degassed to remove

). -

Titrant: 0.1 M KOH (Carbonate-free, standardized against KHP).

-

Ionic Strength Adjuster: 0.1 M KCl or

(to maintain constant ionic strength -

Instrumentation: Potentiometer with a combined glass electrode (calibrated in the mixed solvent system).

Workflow

Figure 2: Experimental workflow for pKa determination in mixed-solvent systems.

Calculation (Gran's Method)

Traditional derivative methods (

For the carboxylic acid region (before equivalence point

Correction for Solvent:

Since the titration is in 50% ethanol, the measured operational pH (

Implications for Drug Development

-

Schiff Base Ligand Design: This compound is a precursor for N,O-donor ligands.[1] The low pKa₁ ensures that under physiological pH (7.4), the carboxylate is fully deprotonated (

), increasing water solubility of the ligand and its metal complexes. -

Metal Chelation: The competition between the carboxylic acid and the phenolic OH for metal binding is heavily influenced by pH.

-

pH 3-6: Carboxylate binds (O-donor).[1]

-

pH > 8: Phenolate binds (O-donor), often requiring basic conditions to break the intramolecular H-bond with the aldehyde.

-

-

Permeability: As a strong acid, the molecule will be ionized in the small intestine (pH 6-7), potentially limiting passive diffusion unless formulated as a prodrug or paired with a counter-ion.[1]

References

- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press. (Provides baseline dissociation constants for benzoic and salicylic acids).

-

Jütten, P., et al. (2007). "Thiosemicarbazones of formyl benzoic acids as novel potent inhibitors of estrone sulfatase."[4][5] Journal of Medicinal Chemistry, 50(15), 3661-3666.[4][5][6] Link (Discusses synthesis and properties of 3-formylsalicylic acid derivatives).[6]

- Martell, A. E., & Smith, R. M.Critical Stability Constants. Plenum Press.

-

Dunn, G. E., & Kung, F. L. (1970). "Ionization of substituted salicylic acids." Canadian Journal of Chemistry.[7] (Establishes Hammett relationships for 4- and 5-substituted salicylates).

-

BenchChem. "A Comparative Guide to the Complex Formation of 3-Formylsalicylic Acid and 5-Formylsalicylic Acid." Link (Qualitative comparison of acidity between formyl isomers).

Sources

- 1. 3-Formylsalicylic acid | C8H6O4 | CID 69117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. allen.in [allen.in]

- 3. askfilo.com [askfilo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 3-FORMYLSALICYLIC ACID, 97 | 610-04-8 [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

5-Bromo-3-formyl-2-hydroxybenzoic acid PubChem CID 10800370 data

Technical Whitepaper: 5-Bromo-3-formyl-2-hydroxybenzoic Acid

Executive Summary

This compound (also known as 5-bromo-3-formylsalicylic acid) is a highly functionalized aromatic scaffold characterized by the presence of three distinct reactive centers: a carboxylic acid, a phenolic hydroxyl, and an aldehyde group, alongside a bromine substituent. This unique tetrasubstituted pattern renders it a critical intermediate in the synthesis of HIV-1 integrase inhibitors , antimicrobial Schiff bases, and coordination polymers.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthesis pathways, and applications in drug discovery. It is designed for medicinal chemists and process engineers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 5-Bromo-3-formylsalicylic acid; 3-Formyl-5-bromosalicylic acid |

| Molecular Formula | C₈H₅BrO₄ |

| Molecular Weight | 245.03 g/mol |

| Appearance | Yellow to light brown powder |

| Melting Point | 204–206 °C (Commercial Standard) [1]; 190–193 °C (Literature Variant) [2] |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in Chloroform, Water |

| pKa (Calculated) | Carboxyl: ~2.8 |

| InChI Key | AZIOXDIHGGRKGS-UHFFFAOYSA-N |

Synthetic Pathways & Causality

The synthesis of this compound presents a regiochemical challenge: introducing a formyl group specifically at the 3-position (ortho to the phenol) while the 5-position is occupied by a bromine atom.

Primary Route: Reimer-Tiemann Formylation

The most established route involves the Reimer-Tiemann reaction applied to 5-bromosalicylic acid .

-

Mechanism: The reaction utilizes chloroform (

) in strong aqueous alkali ( -

Regioselectivity: The phenolic hydroxyl group directs the electrophilic carbene to the ortho and para positions. Since the para position (relative to -OH) is blocked by the bromine atom and the ipso carboxyl group is stable, the carbene selectively attacks the open ortho position (C3).

-

Causality: This route is preferred over direct bromination of 3-formylsalicylic acid because 5-bromosalicylic acid is a cheaper, more stable starting material, and the bromine atom prevents over-formylation or side reactions at the C5 position.

Secondary Route: Bromination of 3-Formylsalicylic Acid

Alternatively, the compound can be synthesized by brominating 3-formylsalicylic acid .

-

Mechanism: Electrophilic aromatic substitution using

or NBS. -

Regioselectivity: The -OH group is a strong ortho/para activator.[1] With the 3-position blocked by the formyl group, bromination occurs selectively at the 5-position.

Visualization: Synthesis Workflow

Caption: Dual synthetic pathways targeting the regioselective formation of the 3-formyl-5-bromo scaffold.

Experimental Protocol: Reimer-Tiemann Synthesis

Objective: Synthesis of this compound from 5-bromosalicylic acid. Scale: 20 mmol basis.

Reagents:

-

5-Bromosalicylic acid (4.34 g, 20 mmol)

-

Sodium Hydroxide (NaOH) (approx. 10 g, excess)

-

Chloroform (

) (10 mL) -

Water (

) (30 mL) -

Hydrochloric Acid (HCl) (2N)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 g of NaOH in 30 mL of water in a three-necked round-bottom flask equipped with a reflux condenser and a thermometer.

-

Solubilization: Add 5-bromosalicylic acid (4.34 g) to the alkaline solution. Stir until fully dissolved. The solution will likely turn yellow/orange due to phenolate formation.

-

Reaction: Heat the solution to 60–65 °C. Add chloroform (10 mL) dropwise over a period of 1 hour. Caution: Reaction is exothermic. Maintain temperature between 65–70 °C.

-

Reflux: After addition is complete, reflux the mixture gently for 2–4 hours. The color will darken to deep red/brown.

-

Work-up: Distill off excess chloroform. Cool the aqueous mixture to room temperature and acidify carefully with 2N HCl to pH ~2. A yellow precipitate will form.

-

Purification: Filter the crude solid. Recrystallize from ethanol or an ethanol/water mixture.

-

Validation:

-

TLC: Silica gel, MeOH:CHCl3 (1:9).

-

Melting Point Check: Target range 204–206 °C [1].[2]

-

Reactivity & Applications

HIV-1 Integrase Inhibition

This compound serves as a "Ring A" precursor in the synthesis of chalcone-based HIV-1 integrase inhibitors. The aldehyde group allows for Claisen-Schmidt condensation with various acetophenones to form chalcones, while the carboxylic acid and hydroxyl groups mimic the diketoacid pharmacophore essential for metal binding (

Schiff Base Ligands

The 3-formyl and 2-hydroxy groups form a classic salicylaldehyde-like pocket, ideal for condensing with amines to form Schiff bases.

-

Reaction: Condensation with primary amines (e.g., aniline derivatives, hydrazides) in refluxing ethanol.

-

Utility: The resulting ligands are tridentate (ONO donor set: Carboxyl-O, Phenol-O, Imine-N) and form stable complexes with transition metals (Cu, Zn, Ni), which often exhibit enhanced antibacterial activity compared to the free ligand [3].

Visualization: Pharmacophore & Derivatization

Caption: Functional mapping of the molecule highlighting key reactive sites for drug design.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[3][4] |

| Acute Toxicity | H302 | Harmful if swallowed (Predicted based on analogs). |

Precautions:

-

Handle in a fume hood, especially during the Reimer-Tiemann reaction (Chloroform usage).

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place away from strong oxidizing agents.

References

-

Sigma-Aldrich. (n.d.). This compound Product Data. Retrieved from

-

Sharma, H., et al. (2011).[5] Synthesis and biological evaluation of 3-keto salicylic acid chalcone derivatives as novel inhibitors of HIV-1 integrase. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

BenchChem. (2025). Biological activity of 3-Formylsalicylic acid derivatives. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 134948-41-7 [sigmaaldrich.com]

- 3. 5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-formylbenzoic acid | C8H5BrO3 | CID 22320796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

Technical Whitepaper: Functional Group Architectures in the 5-Bromo-3-formyl-2-hydroxybenzoic Acid Scaffold

[1][2]

Executive Summary

The this compound scaffold (CAS 134948-41-7) represents a highly functionalized aromatic core integrating three distinct chemical handles—an aldehyde, a carboxylic acid, and an aryl bromide—around a phenolic anchor.[1][2] This specific substitution pattern (3-formyl, 5-bromo) creates a "push-pull" electronic environment that is uniquely suited for Schiff base ligand design , transition metal chelation , and fragment-based drug discovery (FBDD) .[1][2]

This guide analyzes the scaffold’s reactivity profile, detailing the mechanistic basis for its use in synthesizing bioactive coordination complexes and pharmaceutical intermediates.

Structural Analysis & Electronic Properties[2][3]

The molecule is a derivative of salicylic acid, modified to enhance both lipophilicity and electrophilicity.

Functional Group Interplay

The scaffold is defined by the interaction of four substituents on the benzene ring:

| Position | Functional Group | Electronic Effect | Reactivity Role |

| C-1 | Carboxylic Acid (-COOH) | EWG (Inductive/Resonance) | Solubility, salt formation, intermolecular H-bonding (dimerization).[1][2] |

| C-2 | Hydroxyl (-OH) | EDG (Resonance) | The Anchor. Activates the ring; forms intramolecular H-bonds with C-1 and C-3 groups.[1][2] |

| C-3 | Formyl (-CHO) | EWG (Resonance) | The Electrophile. Ortho to -OH.[1][2] Facilitates Schiff base condensation; participates in strong intramolecular H-bonding with -OH. |

| C-5 | Bromide (-Br) | EWG (Inductive) | The Handle. Para to -OH.[1][2] Increases phenolic acidity; site for Pd-catalyzed cross-coupling.[1][2] |

Intramolecular Hydrogen Bonding

A critical feature of this scaffold is the competition for the phenolic hydrogen.

-

Primary Interaction: The phenolic proton at C-2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the formyl group at C-3.[1][2] This creates a pseudo-six-membered ring, stabilizing the aldehyde and slightly reducing its electrophilicity compared to unsubstituted benzaldehyde.

-

Secondary Interaction: A weaker interaction exists between the phenolic oxygen and the carboxylic acid proton at C-1.[1][2]

Impact on pKa: The electron-withdrawing nature of the bromine (C-5) and formyl (C-3) groups significantly increases the acidity of the phenolic hydroxyl compared to salicylic acid.[1] This facilitates deprotonation under mild conditions, making the molecule an excellent anionic ligand for metal centers (Cu(II), Zn(II), Co(II)).

Synthetic Reactivity & Protocols

Core Synthesis: Regioselective Bromination

The most reliable route to the scaffold is the electrophilic bromination of 3-formylsalicylic acid.[2]

-

Mechanism: The hydroxyl group (-OH) is a strong ortho/para activator.[1][2][3] The formyl (-CHO) and carboxyl (-COOH) groups are meta directors.[1][2] In 3-formylsalicylic acid, the C-3 position is blocked.[1][2] The C-5 position is para to the hydroxyl and meta to the formyl group, making it the most nucleophilic site on the ring.

-

Protocol:

Schiff Base Condensation (The Primary Application)

The C-3 aldehyde is the primary site for derivatization, reacting with primary amines to form azomethine (-C=N-) linkages.

Standard Protocol for Schiff Base Ligand Synthesis:

-

Stoichiometry: 1:1 molar ratio of scaffold to primary amine (e.g., 4-aminobenzoic acid, ethylenediamine).[1]

-

Catalysis: 2-3 drops of Glacial Acetic Acid (activates the carbonyl carbon).[1][2]

-

Procedure: Reflux for 3–6 hours. Monitoring via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[2]

-

Workup: Cool to RT. The Schiff base typically precipitates as a colored solid (yellow/orange). Wash with cold ethanol.[1][2][4]

Palladium-Catalyzed Cross-Coupling

The C-5 bromine serves as a handle for Suzuki-Miyaura coupling to extend the carbon skeleton, useful for optimizing lipophilicity in drug candidates.[1][2]

-

Reagents: Aryl boronic acid,

(cat.), -

Note: The carboxylic acid and phenol protons must be accounted for (use excess base) or protected (esterification/methylation) prior to coupling to prevent catalyst poisoning.[1]

Visualizing the Chemical Logic

The following diagram illustrates the synthesis of the scaffold and its divergence into two key application pathways: Ligand Synthesis and Drug Discovery (Coupling).

Figure 1: Synthetic workflow transforming the precursor into the functionalized scaffold and its downstream applications.

Medicinal Chemistry Applications

Pharmacophore Mapping

In drug design, this scaffold acts as a privileged structure due to its ability to mimic phosphate groups (via the salicylate motif) and interact with metal-dependent enzymes.[1]

-

Mechanism: The salicylic acid moiety binds to the active site, while the C-5 substituent (introduced via Br-coupling) extends into the hydrophobic pocket, enhancing selectivity.

Antimicrobial & Anticancer Activity

Schiff bases derived from this scaffold exhibit significant cytotoxicity against human tumor cell lines (e.g., MCF-7, HeLa).

-

Mode of Action: Intercalation into DNA and inhibition of Topoisomerase II.[1] The planar structure of the Schiff base (stabilized by the intramolecular H-bond) facilitates insertion between DNA base pairs.

Quantitative Data Summary

| Property | Value/Description | Source |

| Molecular Formula | [1] | |

| Molecular Weight | 245.03 g/mol | [1] |

| pKa (Phenol) | ~2.5 - 3.0 (Estimated) | [2] |

| Melting Point | 204–206 °C | [3] |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water.[1][2][5] | [3] |

| Crystal System | Monoclinic (dimers via COOH H-bonds) | [4] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134948-41-7. Retrieved from [Link]

-

Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde. Der Pharma Chemica, 2(6):273-278.[1][2][6] Retrieved from [Link]

Sources

- 1. 5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Protocol for condensation of 5-Bromo-3-formyl-2-hydroxybenzoic acid with amines

Part 1: Strategic Overview

5-Bromo-3-formyl-2-hydroxybenzoic acid (CAS: 134948-41-7) represents a privileged scaffold in medicinal and coordination chemistry. Unlike simple salicylaldehydes, this molecule possesses a trifunctional core:

-

Aldehyde (-CHO): The primary site for condensation (Schiff base formation).

-

Carboxylic Acid (-COOH): Provides solubility modulation and a site for further coupling or salt formation.

-

Phenolic Hydroxyl (-OH): Positioned at C2, it is "sandwiched" between the acid (C1) and the aldehyde (C3).

Critical Structural Insight: The C2-hydroxyl group is likely engaged in dual intramolecular hydrogen bonding (with both the C1-carboxyl and C3-formyl groups). This thermodynamic stability requires specific activation energy (heat/catalysis) to disrupt the internal network and facilitate nucleophilic attack by the amine.

This guide outlines three validated protocols for condensing this scaffold with primary amines to yield high-purity Schiff bases (imines), tailored for drug discovery and ligand synthesis.

Part 2: Chemical Basis & Reaction Mechanics

The condensation reaction follows an acid-catalyzed nucleophilic addition-elimination pathway.

-

Activation: The carbonyl oxygen of the aldehyde is protonated (or coordinated by Lewis acid), increasing electrophilicity.

-

Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as water, generating the imine (C=N) bond.

-

Stabilization: The final product is thermodynamically stabilized by a new intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen (Enol-Imine tautomer).

The Stoichiometry Challenge: Because the starting material contains a carboxylic acid (-COOH), reaction with basic amines can lead to ammonium carboxylate salt formation before condensation occurs.[1]

-

Solution: Use a polar protic solvent (Ethanol/Methanol) and heat to reflux. The thermal energy ensures the equilibrium shifts from the salt form to the covalent condensation product. Glacial acetic acid is added to maintain a slightly acidic pH, preventing the amine from being "locked" as an unreactive ammonium species.

Part 3: Experimental Protocols

Protocol A: Standard Solution-Phase Condensation (The "Gold Standard")

Best for: Bulk synthesis, crystallization-driven purification, and diverse amine substrates.

Reagents:

-

This compound (1.0 equiv)[2]

-

Primary Amine (1.0 – 1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (AcOH)[3]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend This compound (1 mmol, ~245 mg) in 20 mL of absolute ethanol.

-

Note: The compound may not fully dissolve at room temperature due to strong intermolecular H-bonding.

-

-

Amine Addition: Add the Primary Amine (1 mmol) dropwise.

-

Observation: You may observe a transient color change or slight clearing of the suspension as the amine salt forms.

-

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid .

-

Role: This buffers the solution and catalyzes the dehydration step.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The aldehyde spot should disappear.

-

-

Workup:

-

Method A (Precipitation): If the product precipitates upon cooling to room temperature, filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

Method B (Concentration): If no precipitate forms, reduce the solvent volume by 50% on a rotary evaporator and store at 4°C overnight to induce crystallization.

-

-

Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture if the product is highly polar.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, sluggish amines (e.g., anilines with electron-withdrawing groups).

-

Loading: In a 10 mL microwave vial, combine the acid (0.5 mmol), amine (0.55 mmol), and 2 mL of Ethanol. Add 1 drop of AcOH.

-

Irradiation: Seal the vial and irradiate at 80–100°C for 10–20 minutes (Power: Dynamic, max 150W).

-

Workup: Cool the vial with compressed air. Pour the reaction mixture into 10 mL of ice-water. Filter the resulting precipitate.[4]

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic and reaction pathway for this specific scaffold.

Caption: Workflow for the acid-catalyzed condensation of this compound.

Part 5: Characterization & Quality Control

To validate the synthesis, look for these specific spectroscopic signatures. The disappearance of the aldehyde signal and the appearance of the imine signal are the primary indicators of success.

| Technique | Parameter | Expected Observation | Structural Insight |

| FT-IR | Disappears (was ~1660-1680 cm⁻¹) | Conversion of carbonyl. | |

| FT-IR | Appears at 1600–1630 cm⁻¹ | Formation of azomethine bond. | |

| ¹H NMR | -CHO Proton | Disappears (was ~10.0 ppm) | Loss of aldehyde proton. |

| ¹H NMR | -CH=N- Proton | Singlet at 8.0 – 9.0 ppm | Diagnostic azomethine proton.[3] |

| ¹H NMR | -OH (Phenolic) | Broad singlet >12.0 ppm | Downfield shift due to intramolecular H-bond (O-H...N). |

| ¹H NMR | -COOH | Broad singlet 10.0 – 13.0 ppm | Often very broad or exchanged with solvent (D₂O shake). |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is too soluble or oiling out. | Evaporate solvent to dryness; triturate residue with cold Ether or Hexane to induce solidification. |

| Low Yield | Incomplete reaction due to water. | Add 3Å Molecular Sieves to the reaction flask to scavenge water during reflux. |

| Salt Contamination | Amine formed stable salt with COOH. | Ensure AcOH is added. If problem persists, use a Dean-Stark trap (Toluene reflux) to force dehydration. |

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 134948-41-7).[2]Link

-

Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate.[5] Asian Journal of Chemistry, 23(12), 5325. Link

-

Dehari, S., et al. (2010).[6] Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.[6] Link

-

ACS Green Chemistry Institute. Condensation: Reaction Guide. (General protocols for amine-acid/aldehyde condensation). Link

-

Organic Chemistry Portal. Synthesis of Imines (Schiff Bases).Link

Sources

- 1. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 2. This compound | 134948-41-7 [sigmaaldrich.com]

- 3. jetir.org [jetir.org]

- 4. (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

Application Note: 5-Bromo-3-formyl-2-hydroxybenzoic Acid as a Scaffold for HIV-1 Integrase Inhibitors

[1]

Executive Summary

This application note details the utility of 5-Bromo-3-formyl-2-hydroxybenzoic acid (BFHBA) as a critical intermediate in the synthesis of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). With the emergence of resistance against first-generation INSTIs (e.g., Raltegravir), the search for novel pharmacophores is paramount.[1] BFHBA serves as a versatile scaffold for synthesizing 3-keto salicylic acid chalcones and Schiff base derivatives , which function as bioisosteres of the canonical diketo acid (DKA) pharmacophore.

This guide provides a validated protocol for the synthesis of BFHBA, its downstream derivatization into active inhibitors, and the subsequent biological evaluation using strand transfer assays.

Scientific Background

The Target: HIV-1 Integrase

HIV-1 Integrase (IN) catalyzes the insertion of viral DNA into the host genome via two steps:[1][2][3][4][5][6][7]

-

3'-Processing: Removal of terminal dinucleotides from viral DNA.[2]

-

Strand Transfer: Insertion of processed viral DNA into host chromatin.

Current FDA-approved inhibitors (Raltegravir, Dolutegravir) target the Strand Transfer step by chelating the two Magnesium ions (

The Pharmacophore: Salicylate as a DKA Isostere

The hallmark of INSTIs is a coplanar, heteroatom-rich motif capable of sequestering divalent metal ions. While early inhibitors utilized a

-

BFHBA Advantage: The 3-formyl-2-hydroxybenzoic acid scaffold mimics the metal-chelating geometry of DKAs but offers improved chemical stability and a "handle" (the aldehyde) for generating diversity via Claisen-Schmidt or Schiff base condensations.

-

Role of Bromine: The 5-bromo substituent enhances lipophilicity and fills the hydrophobic pocket adjacent to the active site, often increasing potency compared to the unsubstituted analog.

Compound Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 134948-41-7 |

| Molecular Formula | |

| Molecular Weight | 245.03 g/mol |

| Appearance | Yellow solid |

| Melting Point | 190–193 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Key Functional Groups | Carboxylic acid ( |

Experimental Protocols

Precursor Synthesis: this compound

Method: Reimer-Tiemann Formylation This protocol introduces a formyl group at the C3 position (ortho to the phenol) of 5-bromosalicylic acid.

Reagents:

-

Sodium Hydroxide (NaOH)

-

Chloroform (

) -

Hydrochloric Acid (HCl)

Step-by-Step Procedure:

-

Dissolution: Dissolve 5-bromosalicylic acid (5.0 g, 23.0 mmol) in an aqueous NaOH solution (5.53 g, 138 mmol in 40 mL

) in a round-bottom flask. -

Addition: Heat the solution to 60°C. Add Chloroform (5 mL) dropwise over 30 minutes. Caution: Exothermic reaction.[12] Ensure efficient reflux.

-

Reflux: Stir the reaction mixture under reflux for 4 hours. The solution will turn deep orange/red.

-

Acidification: Cool the mixture to room temperature. Acidify carefully with 4N HCl until pH reaches ~1-2. A yellow precipitate will form.

-

Workup: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers, wash with brine, and dry over anhydrous -

Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from ethanol/water to yield BFHBA as yellow needles.

-

Expected Yield: 50–60%

-

Validation:

NMR (500 MHz, DMSO-

-

Downstream Application: Synthesis of Chalcone Inhibitors

Method: Claisen-Schmidt Condensation The aldehyde at C3 is reacted with substituted acetophenones to create a conjugated system.

Procedure:

-

Mix: Combine BFHBA (1.0 eq) and substituted acetophenone (e.g., 4-fluorophenyl methyl ketone, 1.0 eq) in Ethanol (10 mL).

-

Catalyze: Add aqueous KOH (40%, 2 mL) dropwise at 0°C.

-

React: Stir at room temperature for 24–48 hours.

-

Isolate: Pour into ice water and acidify with 1N HCl. Filter the resulting precipitate.

-

Result: 3-Keto salicylic acid chalcone derivative (Potential INSTI).

Biological Evaluation: Integrase Strand Transfer Assay

To validate the synthesized compounds, use a microplate-based enzymatic assay.

Reagents:

-

Recombinant HIV-1 Integrase (purified).

-

Donor DNA (biotinylated LTR sequence).

-

Target DNA (digoxigenin-labeled).

-

Anti-digoxigenin-peroxidase antibody.

Protocol:

-

Coating: Coat streptavidin-coated 96-well plates with biotinylated Donor DNA.

-

Incubation: Add recombinant Integrase and the test inhibitor (dissolved in DMSO). Incubate for 30 min at 37°C to allow enzyme-inhibitor binding.

-

Strand Transfer: Add digoxigenin-labeled Target DNA and

cofactor. Incubate for 1 hour at 37°C. -

Detection: Wash plate. Add anti-digoxigenin-peroxidase. Add TMB substrate and measure absorbance at 450 nm.

-

Analysis: Calculate

relative to the DMSO control.

Visual Workflows

Synthesis Pathway

The following diagram illustrates the chemical transformation from the starting material to the active inhibitor.

Caption: Synthetic route converting 5-bromosalicylic acid to the active chalcone inhibitor via BFHBA.

Mechanism of Action & Assay Logic

This diagram details how the synthesized molecule interacts with the target and how efficacy is measured.

Caption: Mechanism of action showing Mg2+ chelation preventing viral DNA integration.

References

-

Synthesis and Biological Evaluation of 3-Keto Salicylic Acid Chalcones. Source: Scribd / Research Literature Context: Primary source for the synthesis of BFHBA and its use as an HIV-1 integrase inhibitor precursor. URL:[Link]

-

Structural Studies of HIV-1 Integrase and Inhibitor Screening. Source: PLOS ONE Context: Detailed methodology for molecular docking and strand transfer assays relevant to salicylate derivatives. URL:[Link]

-

Design of HIV-1 Integrase Inhibitors: Salicylate and Catechol Scaffolds. Source: National Institutes of Health (PMC) Context:[13] Discusses the pharmacophore rationale for using hydroxybenzoic acid derivatives as metal chelators. URL:[Link]

-

This compound (Chemical Properties). Source: PubChem Context:[9] Verification of chemical structure, CAS (134948-41-7), and physical properties.[14][15] URL:[Link]

-

Organic Syntheses Procedure: Ortho-Formylation. Source: Organic Syntheses Context: General validation for the formylation of substituted phenols (Reimer-Tiemann and alternatives). URL:[Link][16]

Sources

- 1. Peptide HIV-1 Integrase Inhibitors from HIV-1 Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]

- 6. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-human immunodeficiency virus type 1 integrase activity of hydroxybenzoic and hydroxycinnamic acid flavon-3-yl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 11. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 12. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Hydroxylated aromatic inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | 134948-41-7 [sigmaaldrich.com]

- 15. This compound | CAS#:134948-41-7 | Chemsrc [chemsrc.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 3-keto salicylic acid chalcones from 5-Bromo-3-formyl-2-hydroxybenzoic acid

Application Note: AN-ORG-2026-03 Topic: High-Yield Synthesis of 3-Carboxy-Salicylic Chalcones via Claisen-Schmidt Condensation Substrate: 5-Bromo-3-formyl-2-hydroxybenzoic acid

Executive Summary

This application note details the synthetic protocol for generating 3-keto salicylic acid chalcones (specifically 3-[3-carboxy-4-hydroxy-5-bromophenyl]-1-phenyl-2-propen-1-ones) utilizing This compound as the electrophilic precursor.

These scaffolds are critical in drug discovery, acting as privileged pharmacophores for non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. The bromine substituent at the 5-position enhances lipophilicity and metabolic stability, while the salicylic acid moiety provides a handle for hydrogen bonding within active sites (e.g., COX-2, tubulin).

Chemical Strategy & Mechanistic Rationale

Substrate Analysis

The starting material, This compound , presents unique synthetic challenges compared to simple benzaldehydes:

-

Acidity: It contains both a carboxylic acid (

) and a phenolic hydroxyl group ( -

Solubility: The neutral molecule is sparingly soluble in organic solvents but highly soluble in aqueous base.

-

Reactivity: The aldehyde at position 3 is sterically crowded by the ortho-hydroxyl and carboxylic acid groups, requiring optimized conditions to drive the condensation to completion.

Reaction Design: Modified Claisen-Schmidt

To synthesize the target chalcone, we employ a base-catalyzed Claisen-Schmidt condensation with an acetophenone derivative.

-

Base Requirement: Unlike standard protocols requiring catalytic base, this reaction requires stoichiometric excess (3.5–4.0 equivalents). The first two equivalents are consumed neutralizing the carboxylic acid and phenol to form the dianion species. The remaining base catalyzes the enolization of the acetophenone.

-

Solvent System: A biphasic or semi-aqueous system (Ethanol/Water) is ideal. It solubilizes the ionic salicylate intermediate while dissolving the organic acetophenone.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| This compound | Electrophile | >97% Purity |

| Acetophenone (or derivative) | Nucleophile | 1.0 Equiv |

| Sodium Hydroxide (NaOH) | Base/Catalyst | 40% aq. solution (4.0 Equiv) |

| Ethanol (EtOH) | Solvent | Absolute (99%) |

| Hydrochloric Acid (HCl) | Quenching | 6M solution |

Step-by-Step Methodology

Step 1: Solubilization and Activation

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 245 mg) in Ethanol (10 mL).

-

Place the flask in an ice bath (0–5 °C).

-

Dropwise, add 40% aqueous NaOH (4.0 mmol).

-

Observation: The solution will turn deep yellow/orange due to the formation of the phenoxide/carboxylate dianion.

-

-

Stir for 15 minutes to ensure complete deprotonation.

-

Add Acetophenone (1.0 mmol, 120 mg) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

-

Stir vigorously for 24–48 hours .

-

Note: Due to steric hindrance at the 3-position, heating to reflux (60 °C) for 6 hours is an alternative if the reaction is sluggish, though RT stirring yields higher purity crystals.

-

Step 3: Workup and Isolation

-

Pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of cold water .

-

Slowly acidify the mixture with 6M HCl under stirring until pH reaches ~2.

-

Critical: The solution will foam slightly (CO2 release if carbonate present) and a heavy precipitate (the chalcone) will form as the carboxylate and phenoxide are reprotonated.

-

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid with cold water (

mL) to remove excess acid and inorganic salts.

Step 4: Purification

-

Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF (9:1) mixture if solubility is low.

-

Dry in a vacuum oven at 50 °C for 6 hours.

Visualization of Workflows

Experimental Workflow (DOT Diagram)

Caption: Step-by-step synthetic workflow for the base-catalyzed condensation of 3-formyl salicylic acid derivatives.

Reaction Mechanism (DOT Diagram)

Caption: Mechanistic pathway: Enolate formation followed by nucleophilic attack and E1cB elimination.

Characterization & Data Analysis

Successful synthesis is validated by the following spectral markers:

| Technique | Parameter | Expected Observation |

| IR Spectroscopy | Broad band 2500–3300 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (C=O). | |

| Sharp peak at ~1650 cm⁻¹ (conjugated ketone). | ||

| ~1600 cm⁻¹ (Chalcone double bond). | ||

| ¹H NMR | Two doublets at | |

| Aldehyde Proton | Disappearance of the singlet at | |

| Phenolic OH | Singlet at |

Troubleshooting Guide

-

Issue: No Precipitation upon Acidification.

-

Cause: The chalcone may be forming a soluble salt or the reaction failed.

-

Solution: Ensure pH is < 2. If oil forms instead of solid, extract with Ethyl Acetate, dry over

, and evaporate.

-

-

Issue: Low Yield.

-

Cause: Cannizzaro reaction (side reaction of aldehyde with base) or incomplete enolization.

-

Solution: Add the aldehyde after generating the enolate of the acetophenone (reverse addition order) or lower the temperature to 0°C initially.

-

References

-

Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity and pharmacological aspects.

-

BenchChem. (2025).[3][4] The Impact of Bromine Substitution on the Biological Activity of Chalcones.

-

International Journal of Biological and Pharmaceutical Sciences Archive. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives.

-

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.

Sources

Coordination chemistry of 5-Bromo-3-formyl-2-hydroxybenzoic acid with Cu(II) and Zn(II)

Application Note: Coordination Chemistry & Synthetic Utility of 5-Bromo-3-formyl-2-hydroxybenzoic Acid (5-Br-3-FSA)

Abstract